S-Carbamylcysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

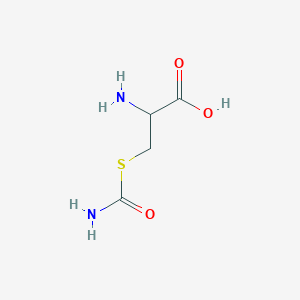

S-Carbamylcysteine is an organic compound with the molecular formula C4H8N2O3S It is a derivative of alanine, where a carbamyl group is attached to the sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamylcysteine typically involves the reaction of alanine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: S-Carbamylcysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.

Substitution: The carbamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2.1. Bioconjugation and Protein Labeling

One of the prominent applications of S-Carbamylcysteine is in bioconjugation techniques for protein labeling. The compound's reactivity with thiol groups allows for selective modification of cysteine residues in proteins, facilitating the study of protein interactions and functions within biological systems. Recent studies have demonstrated that β-carbonyl sulfonium compounds can be utilized for cysteine-specific bioconjugation, enhancing the specificity and efficiency of protein labeling methods .

2.2. Antioxidant Properties

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This characteristic is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research has shown that compounds like this compound can reduce ROS levels and inhibit apoptosis caused by protein glycation, highlighting its potential therapeutic benefits .

2.3. Glycation Inhibition

The ability of this compound to inhibit glycation processes is another significant application. Glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end-products (AGEs), which are associated with diabetes and aging. Studies indicate that this compound can effectively prevent glycation-induced modifications in proteins, thereby reducing the risk of complications related to diabetes .

3.1. Cysteine Carbonylation Studies

A study investigating cysteine carbonylation revealed that reactive carbonyl species from lipid peroxidation could induce structural changes in proteins, affecting their function. The research highlighted how this compound can react with these species, potentially serving as a protective agent against oxidative modifications .

3.2. Inhibition of Cysteine Proteases

Research has demonstrated that this compound can inhibit cysteine proteases by modifying active site residues. This inhibition is relevant in understanding the role of cysteine modifications in various pathologies, including cancer and metabolic disorders . The formation of stable adducts between this compound and reactive aldehydes was quantified using mass spectrometry techniques, showcasing its utility in biochemical assays .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Selective modification of cysteine residues in proteins | Enhanced specificity and efficiency in protein labeling |

| Antioxidant Activity | Scavenging of reactive oxygen species | Reduction in oxidative stress markers |

| Glycation Inhibition | Prevention of non-enzymatic glycation processes | Decreased formation of advanced glycation end-products |

| Cysteine Protease Inhibition | Modification of active site residues leading to enzyme inhibition | Significant reduction in protease activity observed |

Mécanisme D'action

The mechanism of action of S-Carbamylcysteine involves its interaction with specific molecular targets and pathways. The carbamyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.

Comparaison Avec Des Composés Similaires

3-Carbamylalanine: Similar structure but lacks the sulfur atom.

Thioalanine: Contains a sulfur atom but lacks the carbamyl group.

Carbamylcysteine: Contains both a carbamyl group and a sulfur atom but differs in the position of these groups.

Uniqueness: S-Carbamylcysteine is unique due to the presence of both a carbamyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Propriétés

IUPAC Name |

2-amino-3-carbamoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1 |

Source

|

| Record name | S-Carbamoylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.